Cyclooctylmethanesulfonyl chloride
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Overview
Description
Cyclooctylmethanesulfonyl chloride is an organosulfur compound characterized by the presence of a cyclooctyl group attached to a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonyl chloride can be synthesized through the reaction of cyclooctylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve the chlorination of cyclooctylmethanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cyclooctylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Can undergo elimination to form sulfene, which can further participate in cycloaddition reactions to form heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like ammonia, primary or secondary amines, and alcohols under mild to moderate temperatures.
Elimination Reactions: Requires a base such as triethylamine and is conducted under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Heterocycles: Formed from cycloaddition reactions involving sulfene.
Scientific Research Applications
Cyclooctylmethanesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Cyclooctylmethanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride:
Methanesulfonyl Chloride: Similar in reactivity but lacks the cyclooctyl group, making it less sterically hindered and more reactive in certain reactions.
Toluenesulfonyl Chloride: Contains a toluene group instead of a cyclooctyl group, which affects its reactivity and solubility properties.
Uniqueness: The presence of the cyclooctyl group in this compound imparts unique steric and electronic properties, making it suitable for specific applications where other sulfonyl chlorides may not be as effective .
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Toluenesulfonyl chloride
- Trifluoromethanesulfonyl chloride
Cyclooctylmethanesulfonyl chloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.
Properties
Molecular Formula |
C9H17ClO2S |
---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
cyclooctylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI Key |
BBYWVSCGHFOHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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